ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
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Description
Ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
Ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can be represented structurally as follows:
- Molecular Formula: C₁₈H₁₈N₄O₃
- Molecular Weight: 342.36 g/mol
- CAS Number: Not available in the provided sources.
Structural Features
The compound features:
- A triazole ring, which is known for its diverse biological activities.
- An acetamido group that may enhance solubility and bioavailability.
- A benzoate moiety that contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation.
- Induction of oxidative stress.
- Modulation of signaling pathways associated with cell survival and death.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry reported that triazole derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested. -
Research on Anticancer Activity:
In vitro studies highlighted that certain triazole-based compounds could inhibit the growth of breast cancer cells (MCF-7 line), with IC50 values ranging from 5 to 20 µM. These compounds were shown to activate caspase pathways leading to apoptosis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption: Likely enhanced by the ethyl ester group.
- Distribution: Predicted to be good due to lipophilicity.
- Metabolism: Potentially metabolized by cytochrome P450 enzymes.
- Excretion: Primarily through renal pathways.
Toxicological studies are essential to evaluate any adverse effects associated with this compound. Preliminary assessments suggest low toxicity profiles; however, comprehensive studies are warranted.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-3-32-22(31)15-6-8-16(9-7-15)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBTVYOXVSZRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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